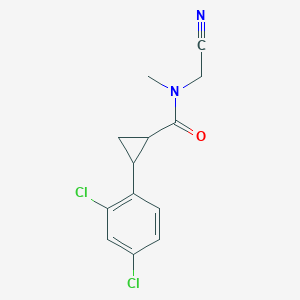
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CDC25A inhibitor II, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It is a potent inhibitor of the protein phosphatase CDC25A, which plays a critical role in cell cycle regulation.
Scientific Research Applications
Metabolic Studies
- Metabolism of Procymidone Derivatives : Research on the metabolism of procymidone derivatives in rats revealed insights into the distribution and metabolism of these compounds within the body, highlighting their conversion under different pH conditions, which could inform the development of related compounds for agricultural or pharmaceutical purposes (Hirokazu Tarui et al., 2009).
Synthesis and Biological Evaluation
- Bromophenol Derivatives : A study on the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety discussed their potential as inhibitors for cytosolic carbonic anhydrase and acetylcholinesterase enzymes, which could lead to new treatments for diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).
Ethylene Precursor in Plants
- Ethylene Precursor : The identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, provides critical insights into plant biology and potential ways to manipulate plant growth and stress responses (N. Hoffman et al., 1982).
Chemical Synthesis Techniques
- Cyclopropane with Monoester : The research on ring opening of cyclopropane with monoester opens new pathways for synthesizing esters, alcohols, and acids, offering new methodologies for chemical synthesis (Ying Wei et al., 2012).
Anticonvulsant Properties
- Anticonvulsant Enaminones : A study on the crystal structures of anticonvulsant enaminones provided insights into their potential mechanisms of action, which could inform the design of new anticonvulsant drugs (M. Kubicki et al., 2000).
properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-17(5-4-16)13(18)11-7-10(11)9-3-2-8(14)6-12(9)15/h2-3,6,10-11H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXFBDUCRIKWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

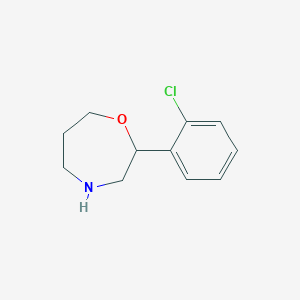
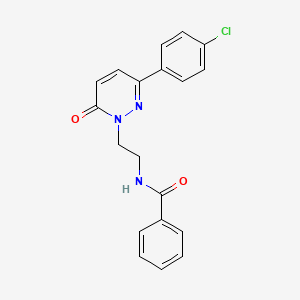
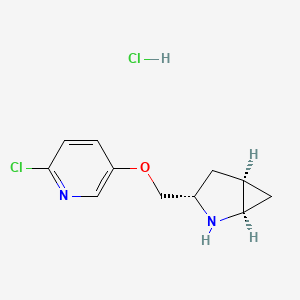
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)
![N-[cyano(cyclopropyl)methyl]-3,3-dimethyl-5-oxo-5-phenylpentanamide](/img/structure/B2948742.png)
![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)
![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)

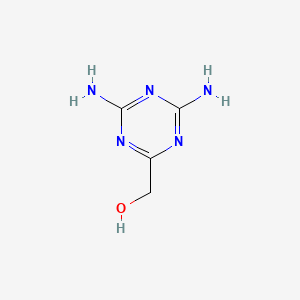
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)
![2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2948754.png)
![Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate](/img/structure/B2948755.png)
![2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2948758.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)